Potassium 4-(aminomethyl)-1'-[(tert-butoxy)carbonyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate
Description
This compound is a potassium salt featuring a spirocyclic framework combining bicyclo[2.1.1]hexane and piperidine moieties. Key structural elements include:
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthesis.
- Aminomethyl substituent: Provides a primary amine for functionalization or ionic interactions.
- Potassium carboxylate: Increases aqueous solubility compared to ester or acid analogs.
Properties
IUPAC Name |
potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5.K/c1-13(2,3)22-12(21)18-6-4-16(5-7-18)15(11(19)20)8-14(9-15,10-17)23-16;/h4-10,17H2,1-3H3,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCKBWQFVAENC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3(CC(C3)(O2)CN)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25KN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Spirocyclic Compounds
Spirocyclic compounds are characterized by having two or more rings that share a single atom, which often leads to unique three-dimensional structures. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.
Biological Activities
- Anticancer Activity : Many spirocyclic compounds exhibit anticancer properties by targeting various pathways involved in cell proliferation and apoptosis. For instance, spiroindolines have been shown to inhibit cancer cell growth through modulation of the PI3K/Akt signaling pathway.
- Antimicrobial Properties : Certain spirocyclic derivatives have demonstrated effectiveness against a range of microbial pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Neuroprotective Effects : Some spirocyclic compounds have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Activity : The anti-inflammatory properties of spirocyclic compounds can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of spirocyclic compounds. Modifications at various positions on the core structure can significantly influence their pharmacological profiles.
Key Modifications
- Substituents : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.
- Ring Size : Altering the size of the spiro ring can affect conformational flexibility and, consequently, biological interactions.
- Functional Groups : Incorporation of functional groups like amines or carbonyls can lead to improved binding affinity to biological targets.
Case Study 1: Spirocyclic Anticancer Agents
A study published in Journal of Medicinal Chemistry explored a series of spirocyclic compounds as potential anticancer agents. The lead compound showed IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and disrupted mitochondrial membrane potential.
Case Study 2: Antimicrobial Activity
Research published in Bioorganic & Medicinal Chemistry Letters highlighted a novel spirocyclic derivative that exhibited broad-spectrum antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Research Findings
Recent research has focused on synthesizing derivatives of spirocyclic compounds to enhance their biological activity while reducing toxicity. For example:
- Synthesis Techniques : New synthetic routes employing microwave-assisted methods have improved yields and reduced reaction times.
- In Vivo Studies : Animal model studies are increasingly used to evaluate the therapeutic potential and safety profiles of these compounds before clinical trials.
| Compound | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Anticancer | Induces apoptosis via caspase activation | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | Disrupts bacterial cell wall synthesis | Bioorganic & Medicinal Chemistry Letters |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Bicyclic Systems
tert-Butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate
- Key Differences :
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid
- Key Differences: Spiro system links azetidine (4-membered ring) instead of piperidine. Hydroxymethyl substituent instead of aminomethyl. Hydroxymethyl may participate in hydrogen bonding. Source: CAS 2490406-13-6 .
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Key Differences: Spiro indoline-piperidine core with a methoxy group. Source: CAS 752234-64-3 .
Functional Group Variations in Piperidine Derivatives
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- Key Differences: Carboxymethylamino substituent instead of aminomethyl. Esterified carboxylate (vs. potassium salt). Impact: Reduced solubility; ester group may undergo hydrolysis in vivo. Source: CAS 1154101-11-7 .
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
- Key Differences: Ethoxypyrimidinyl-methylamino substituent. Impact: Bulky aromatic substituent may enhance binding to nucleic acids or kinases. Source: CAS 1353974-00-1 .
Physicochemical and Pharmacokinetic Properties
TPSA : Topological Polar Surface Area.
Q & A
Basic: What synthetic strategies are effective for constructing the spiro bicyclo[2.1.1]hexane-piperidine core in this compound?
The synthesis typically involves multi-step organic reactions:
- Spiro ring formation : Use cycloaddition or ring-closing metathesis to assemble the bicyclo[2.1.1]hexane moiety. For example, Diels-Alder reactions between strained dienes and dienophiles can generate fused bicyclic systems .
- Piperidine coupling : Introduce the piperidine ring via nucleophilic substitution or reductive amination. Boc-protected amines are often employed to stabilize intermediates and prevent unwanted side reactions .
- Potassium carboxylate formation : Hydrolysis of ester precursors under basic conditions (e.g., KOH/EtOH) yields the potassium salt .
Key reagents : Boc anhydride for amine protection, Pd catalysts for coupling, and chiral resolution agents for stereochemical control .
Basic: How can researchers confirm the stereochemical integrity of the spiro structure post-synthesis?
- Analytical techniques :
- X-ray crystallography : Provides unambiguous confirmation of the spiro configuration and bicyclohexane geometry .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons in the rigid spiro system .
Advanced: What methodologies are recommended for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics between the compound and immobilized proteins. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). Use low compound concentrations (µM range) to avoid aggregation artifacts .
- Molecular Dynamics (MD) Simulations : Predict binding modes by simulating interactions with active sites (e.g., using GROMACS or AMBER). Validate with mutagenesis studies .
Advanced: How should researchers resolve contradictions in reactivity data (e.g., unexpected byproducts in amide coupling)?
- Mechanistic analysis :
- LC-MS monitoring : Track reaction progress to identify intermediates. For example, Boc deprotection under acidic conditions may lead to tert-butyl cation formation, which can alkylate nucleophilic sites .
- DFT calculations : Model reaction pathways to explain regioselectivity or side reactions. Compare activation energies for competing mechanisms .
- Experimental optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or use coupling agents (e.g., HATU vs. EDCI) to minimize side reactions .
Basic: What stability considerations are critical for storing and handling this compound?
- Storage : Keep at -20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group or oxidation of the aminomethyl moiety .
- Stability assays : Monitor degradation via HPLC-UV at 254 nm. Common degradation products include free amines (from Boc cleavage) and carboxylate dimers .
Advanced: How can computational tools aid in predicting the compound's pharmacokinetic (PK) properties?
- In silico models :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (e.g., Caco-2 cell model), and cytochrome P450 interactions .
- LogP calculation : The spiro structure’s rigidity may lower logP compared to linear analogs, impacting blood-brain barrier penetration .
- Validation : Compare computational predictions with in vitro assays (e.g., hepatic microsomal stability tests) .
Advanced: What strategies address challenges in resolving stereoisomers during synthesis?
- Chiral auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to direct asymmetric cyclization .
- Dynamic Kinetic Resolution (DKR) : Use catalysts like Ru-PNN complexes to racemize intermediates and favor a single enantiomer .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective precipitation .
Advanced: How does this compound compare structurally and functionally to related spiro-piperidine derivatives?
-
Structural analogs :
Compound Key Differences Functional Impact tert-Butyl 6-amino-4-oxo-spiro derivative Replaces bicyclohexane with benzoxazine Alters ring strain and target selectivity Benzyl 4-hydroxypiperidine-carboxylate Lacks aminomethyl group Reduces hydrogen-bonding potential -
Structure-Activity Relationship (SAR) : The aminomethyl group enhances solubility and binding to polar enzyme pockets, while the spiro core improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
